2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate)
Overview
Description
2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) is an organic compound that features both nitro and methanesulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) typically involves the reaction of 2-(2-hydroxyethyl)-4-nitrobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Nucleophilic substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Reduction: The major product is the corresponding amine derivative of the original nitro compound.
Scientific Research Applications
2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) involves the cleavage of the methanesulfonate ester bond, which can release the active nitrobenzyl moiety. This moiety can then undergo further chemical transformations depending on the environment and the presence of other reactive species .
Comparison with Similar Compounds
Similar Compounds
Ethyl methanesulfonate: An alkylating agent used in genetic research.
Methyl methanesulfonate: Another alkylating agent with similar properties.
2-(Methylsulfonyl)ethanol: Used as a reagent in organic synthesis.
Uniqueness
2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) is unique due to the presence of both nitro and methanesulfonate groups, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Properties
IUPAC Name |
2-[2-(methylsulfonyloxymethyl)-5-nitrophenyl]ethyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO8S2/c1-21(15,16)19-6-5-9-7-11(12(13)14)4-3-10(9)8-20-22(2,17)18/h3-4,7H,5-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAUEFVAFZBLFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=C(C=CC(=C1)[N+](=O)[O-])COS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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